molecular formula C19H23NO2 B5623398 2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B5623398
M. Wt: 297.4 g/mol
InChI Key: VTYPSVYBCUDDRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting with base components such as ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, indicating a method that could be adapted for the synthesis of 2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. These processes often require stirring in dry conditions, followed by recrystallization to achieve the desired purity (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as HNMR, LC-MS, and X-ray crystallography. These compounds crystallize in various systems with specific space groups and exhibit intermolecular hydrogen bonds, which are indicative of the potential structural characteristics of 2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving acetamides typically involve modifications at the amide group or the phenyl ring. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide show the adaptability of the acetamide group in forming new compounds with varied properties, suggesting similar reactivity for our compound of interest (Nikonov et al., 2016).

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-5-16-8-6-7-15(4)19(16)20-18(21)12-22-17-10-13(2)9-14(3)11-17/h6-11H,5,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYPSVYBCUDDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

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